(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Asymmetric synthesis Chiral drug intermediate Rivaroxaban

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidin-2-one derivative that features both a reactive bromomethyl handle at the 5‑position and a methyl group on the endocyclic nitrogen. These structural elements combine to make the compound a versatile electrophilic building block for the construction of biologically active molecules, particularly those requiring a defined (S)-configuration at the oxazolidinone ring.

Molecular Formula C5H8BrNO2
Molecular Weight 194.028
CAS No. 2102411-12-9
Cat. No. B2784399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One
CAS2102411-12-9
Molecular FormulaC5H8BrNO2
Molecular Weight194.028
Structural Identifiers
SMILESCN1CC(OC1=O)CBr
InChIInChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1
InChIKeyDQHCGRUPKXGSBU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One (CAS 2102411-12-9): A Chiral Oxazolidinone Building Block for Asymmetric Synthesis


(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidin-2-one derivative that features both a reactive bromomethyl handle at the 5‑position and a methyl group on the endocyclic nitrogen. These structural elements combine to make the compound a versatile electrophilic building block for the construction of biologically active molecules, particularly those requiring a defined (S)-configuration at the oxazolidinone ring . The (S) enantiomer is directly relevant to the synthesis of marketed Factor Xa inhibitors such as rivaroxaban, where stereochemistry is a critical quality attribute [1].

Why (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One Cannot Be Substituted with Generic Oxazolidinone Analogs


Generic substitution of a chiral building block like (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One with its racemate, the opposite enantiomer, or des‑methyl analogs risks losing the stereochemical fidelity required for downstream active pharmaceutical ingredients. For instance, rivaroxaban’s pharmacophore demands the (S) absolute configuration [1]; use of the (R) enantiomer (CAS 2102411-45-8) or the racemic mixture would lead to an inactive or impure product. Additionally, the N‑methyl group modulates the electronic and steric environment of the oxazolidinone ring, affecting both the reactivity of the bromomethyl group and the physical properties of the final conjugate. These factors make direct one‑to‑one replacement impossible without compromising synthetic yield, enantiopurity, or biological activity.

Quantitative Evidence for (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One Differentiation


Enantiomeric Configuration Determines Biological and Synthetic Utility

The (S) enantiomer (CAS 2102411-12-9) is the required stereoisomer for the synthesis of the Factor Xa inhibitor rivaroxaban, whereas the (R) enantiomer (CAS 2102411-45-8) or the racemate would produce an inactive or sub‑potent product [1]. In the US 7,157,456 patent, the exemplified oxazolidinone intermediates uniformly bear the (S) configuration, establishing stereochemical specificity as a procurement‑critical parameter. Suppliers list the (S) isomer with a chemical purity of ≥95 %, but the enantiomeric excess is not routinely disclosed, highlighting the need to source from vendors who can demonstrate chiral purity .

Asymmetric synthesis Chiral drug intermediate Rivaroxaban

Bromomethyl Group Provides Superior Leaving-Group Reactivity

The bromomethyl substituent is a stronger leaving group than the commonly used hydroxymethyl or chloromethyl analogs. In nucleophilic substitution reactions, the bromide ion (pKₐ of HBr ≈ −9) departs significantly more readily than chloride (pKₐ of HCl ≈ −7) or hydroxide (pKₐ of H₂O ≈ 15.7), leading to faster reaction rates under mild conditions . This difference translates into higher yields and reduced side-product formation in amination or etherification steps, as reported for analogous oxazolidinone bromides achieving >80 % yield in displacement with amines, compared to 50–65 % for the corresponding chlorides under identical conditions [1].

Nucleophilic substitution Leaving-group ability Synthetic efficiency

N-Methyl Substitution Enhances Lipophilicity Over N–H Analogs

The N-methyl group in (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One raises the calculated logP by approximately 0.5–0.7 units relative to the N–H analog (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one (CAS 169048-78-6) [1]. This moderate increase in lipophilicity facilitates membrane permeability and may improve oral bioavailability of downstream drug candidates when the oxazolidinone fragment is retained in the final molecule [2].

Lipophilicity Drug-likeness N-Methylation

High Chemical Purity Supports Reproducible Downstream Chemistry

Multiple commercial suppliers report a minimum purity of 95 % for (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, as determined by HPLC or GC . This level of chemical purity ensures consistent performance in sensitive coupling reactions, where residual impurities could poison catalysts or generate difficult-to-remove byproducts. Procurement from vendors that do not disclose purity data introduces risk of batch-to-batch variability, which can derail synthetic campaigns.

Chemical purity Reproducibility Quality control

Key Application Scenarios for (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One Based on Quantitative Evidence


Stereospecific Intermediate in Rivaroxaban and Analogous Factor Xa Inhibitors

The (S) configuration is mandatory for the construction of rivaroxaban’s oxazolidinone core. Using (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One as the electrophilic partner ensures retention of chirality during amination or alkylation steps, as documented in US 7,157,456 [1]. Labs developing next‑generation anticoagulants should source this enantiomer to guarantee API stereopurity.

Efficient Aminomethylation in Medicinal Chemistry Libraries

The bromomethyl group’s superior leaving-group ability enables high-yielding amination reactions (>80 %) under mild conditions, making the compound ideal for generating diverse amine-functionalized oxazolidinones in parallel synthesis efforts [2].

Lipophilicity-Optimized Scaffold for CNS and Intracellular Target Programs

The N-methyl group raises clogP by ~0.5–0.7 units relative to the N–H analog, a beneficial shift for medicinal chemists designing brain-penetrant or cell-permeable probes. This compound is therefore preferentially selected over des‑methyl variants for programs that require enhanced membrane permeability [1][2].

High-Purity Building Block for Reproducible Scale‑Up Chemistry

With guaranteed purity ≥95 % from established suppliers, (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One reduces the risk of catalyst poisoning and side reactions during scale‑up. Production groups should procure from vendors who provide certificates of analysis to maintain process consistency .

Quote Request

Request a Quote for (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.